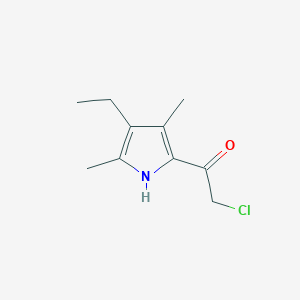
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone typically involves the chlorination of a precursor compound. One common method is the reaction of 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the desired chloroethanone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
科学的研究の応用
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The chlorine atom and the pyrrole ring are likely involved in these interactions, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-chloro-1-(4-methyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone
- 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-3-yl)ethanone
- 2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-4-yl)ethanone
Uniqueness
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
500303-00-4 |
|---|---|
分子式 |
C10H14ClNO |
分子量 |
199.68 g/mol |
IUPAC名 |
2-chloro-1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H14ClNO/c1-4-8-6(2)10(9(13)5-11)12-7(8)3/h12H,4-5H2,1-3H3 |
InChIキー |
SVATWBNPVASMAF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=C1C)C(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


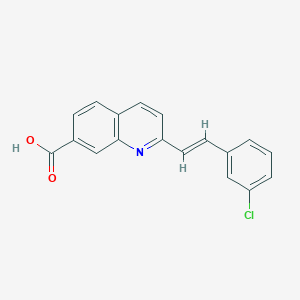
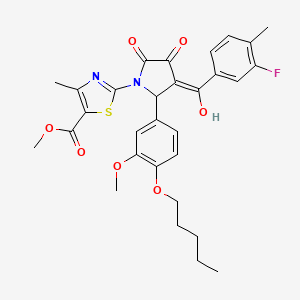




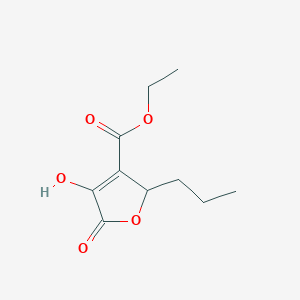
![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)
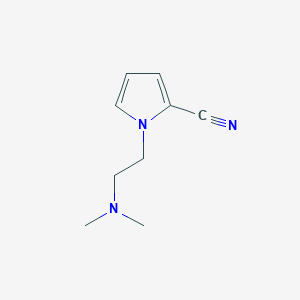
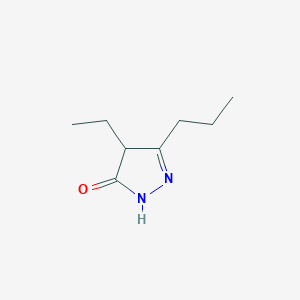
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
